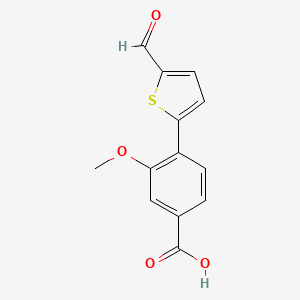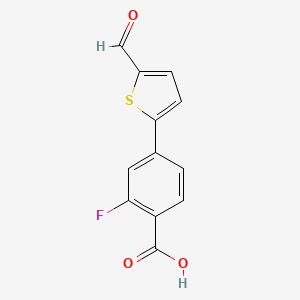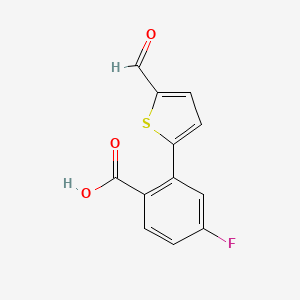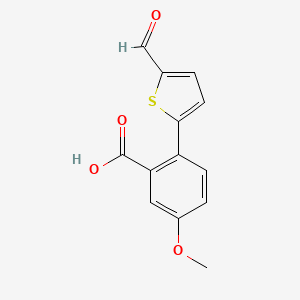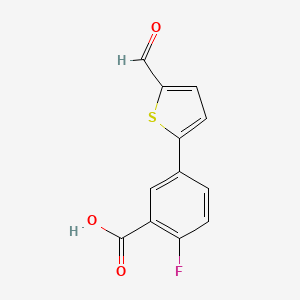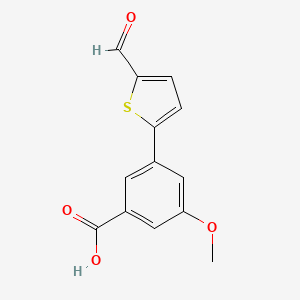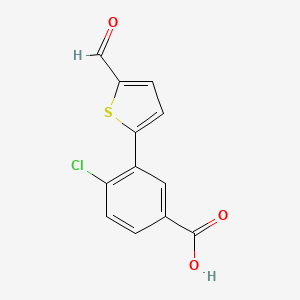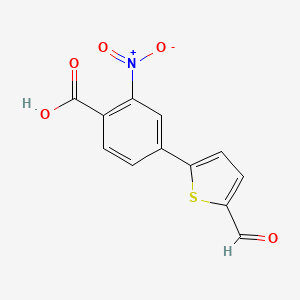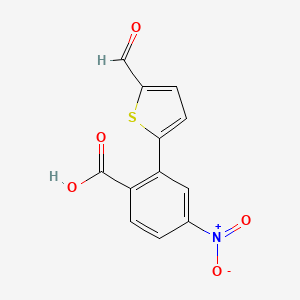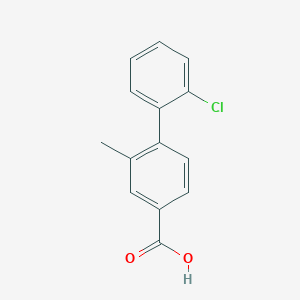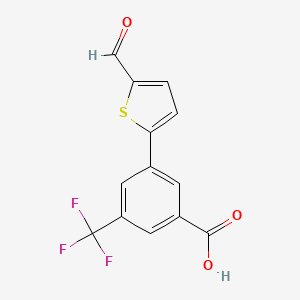
3-(5-Formylthiophen-2-yl)-5-trifluoromethylbenzoic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(5-Formylthiophen-2-yl)-5-trifluoromethylbenzoic acid, 95% (FTTMB) is a small molecule that has been gaining attention in the scientific research community due to its potential applications in various fields. FTTMB is a trifluoromethylbenzoic acid derivative with a formylthiophen-2-yl group attached to the benzene ring. It is a highly polar compound with a melting point of 127-128°C and a boiling point of 249-250°C. It has a molecular weight of 250.2 g/mol and is soluble in methanol and ethanol.
科学的研究の応用
3-(5-Formylthiophen-2-yl)-5-trifluoromethylbenzoic acid, 95% has recently gained attention in the scientific research community due to its potential applications in various fields. It has been used in the synthesis of various organic compounds, such as organosulfur compounds, heterocyclic compounds and polymers. It has also been used as a reagent in organic reactions, such as the Diels-Alder reaction and the Michael reaction. Furthermore, it has been used as a catalyst in the synthesis of polymers.
作用機序
3-(5-Formylthiophen-2-yl)-5-trifluoromethylbenzoic acid, 95% is a highly polar compound and is thought to act as a Lewis acid, which can coordinate with Lewis bases to form complexes. This allows it to act as a catalyst in various organic reactions, such as the Diels-Alder reaction and the Michael reaction. Furthermore, it can also be used as a reagent in the synthesis of various organic compounds, such as organosulfur compounds, heterocyclic compounds and polymers.
Biochemical and Physiological Effects
Due to its highly polar nature, 3-(5-Formylthiophen-2-yl)-5-trifluoromethylbenzoic acid, 95% is thought to be relatively non-toxic. However, it has not been extensively studied and its biochemical and physiological effects are largely unknown. It is important to note that 3-(5-Formylthiophen-2-yl)-5-trifluoromethylbenzoic acid, 95% should be handled with caution and protective equipment should be worn when handling it.
実験室実験の利点と制限
3-(5-Formylthiophen-2-yl)-5-trifluoromethylbenzoic acid, 95% has several advantages for use in laboratory experiments. Firstly, it is a highly polar compound and is relatively non-toxic, making it safe to handle in the lab. Secondly, it is relatively easy to synthesize and can be used as a reagent in various organic reactions. Finally, it can be used as a catalyst in the synthesis of various organic compounds. However, it is important to note that 3-(5-Formylthiophen-2-yl)-5-trifluoromethylbenzoic acid, 95% is a relatively expensive reagent and should be used with caution due to its potential toxicity.
将来の方向性
Given the potential applications of 3-(5-Formylthiophen-2-yl)-5-trifluoromethylbenzoic acid, 95% in various fields, there are several future directions for research. Firstly, further research should be conducted to explore the biochemical and physiological effects of 3-(5-Formylthiophen-2-yl)-5-trifluoromethylbenzoic acid, 95%. Secondly, research should be conducted to explore the potential applications of 3-(5-Formylthiophen-2-yl)-5-trifluoromethylbenzoic acid, 95% in the synthesis of various organic compounds. Finally, research should be conducted to explore the potential of 3-(5-Formylthiophen-2-yl)-5-trifluoromethylbenzoic acid, 95% as a catalyst in various organic reactions.
合成法
The synthesis of 3-(5-Formylthiophen-2-yl)-5-trifluoromethylbenzoic acid, 95% is relatively straightforward and involves the reaction of 5-formylthiophene-2-yl bromide with trifluoromethylbenzoic acid in the presence of a catalytic amount of zinc chloride in aqueous acetic acid. The reaction is carried out at room temperature and the product is isolated by precipitation with ether. The yield of the reaction is typically around 95%.
特性
IUPAC Name |
3-(5-formylthiophen-2-yl)-5-(trifluoromethyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F3O3S/c14-13(15,16)9-4-7(3-8(5-9)12(18)19)11-2-1-10(6-17)20-11/h1-6H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWDMIGFKDOHMFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)C2=CC(=CC(=C2)C(F)(F)F)C(=O)O)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70689523 |
Source


|
| Record name | 3-(5-Formylthiophen-2-yl)-5-(trifluoromethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70689523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261956-57-3 |
Source


|
| Record name | 3-(5-Formylthiophen-2-yl)-5-(trifluoromethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70689523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


